3-Bromo-4-(pyrrolidin-1-yl)benzonitrile
Overview
Description
3-Bromo-4-(pyrrolidin-1-yl)benzonitrile is an organic compound with the molecular formula C11H11BrN2 It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a pyrrolidine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(pyrrolidin-1-yl)benzonitrile typically involves the reaction of 3-bromo-4-nitrobenzonitrile with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C). The nitro group is reduced to an amine, which then reacts with pyrrolidine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Various substituted benzonitriles.
Reduction: 3-Amino-4-(pyrrolidin-1-yl)benzonitrile.
Oxidation: 3-Bromo-4-(pyrrolidin-1-yl)benzoic acid.
Scientific Research Applications
3-Bromo-4-(pyrrolidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(pyrrolidin-1-yl)benzonitrile is not well-documented, but it is believed to interact with specific molecular targets through its functional groups. The pyrrolidine ring may enhance binding affinity to certain proteins or enzymes, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Lacks the bromine atom, which may affect its reactivity and binding properties.
3-Bromo-4-(morpholin-4-yl)benzonitrile: Contains a morpholine ring instead of pyrrolidine, which can influence its chemical behavior and biological activity.
3-Bromo-4-(piperidin-1-yl)benzonitrile: Features a piperidine ring, offering different steric and electronic properties compared to pyrrolidine.
Uniqueness
3-Bromo-4-(pyrrolidin-1-yl)benzonitrile is unique due to the combination of its bromine, pyrrolidine, and nitrile groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-4-pyrrolidin-1-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-10-7-9(8-13)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEROEMNZRARNEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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